Higher Calculated Lipophilicity (LogP 4.75 vs. 4.3) Confers Predictably Greater Membrane Permeability Compared to the B-Ring-Methyl Regioisomer
The target compound's calculated octanol-water partition coefficient (LogP) is 4.75 [1], compared to the value of approximately 4.3 reported for its regioisomer 1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS 16635-14-6, also listed as 2′-hydroxy-4-methylchalcone, CHEMBL476598) [2]. This difference of ~0.45 LogP units translates to an estimated 2.8-fold higher lipophilicity for the A-ring-methylated isomer, which is consistent with the established principle that methyl placement on the acetophenone-derived A-ring, proximal to the hydrogen-bonding 2′-OH, modulates the overall polarity differently than placement on the distal styryl B-ring. By comparison, the unsubstituted parent 2′-hydroxychalcone (CAS 1214-47-7) has a still lower LogP of 3.29 [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.75 (JChem-calculated, ChemBase) |
| Comparator Or Baseline | Regioisomer (CAS 16635-14-6): LogP ≈ 4.3 (DrugMap); Parent 2′-hydroxychalcone (CAS 1214-47-7): LogP = 3.29 |
| Quantified Difference | ΔLogP ≈ +0.45 vs. regioisomer; ΔLogP ≈ +1.46 vs. unsubstituted parent |
| Conditions | Calculated/estimated LogP values from authoritative chemical databases; JChem algorithm (ChemBase) and DrugMap/XLogP |
Why This Matters
Higher LogP directly predicts superior passive membrane permeation and potentially greater cellular uptake, making the target compound a more suitable candidate when intracellular target engagement or blood-brain barrier penetration is desired in screening cascades.
- [1] ChemBase. 1-(2-hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one. JChem-calculated properties: LogP 4.750181, pKa 8.294853. http://www.chembase.cn/molecule-81844.html View Source
- [2] DrugMap/IDRB Lab. Drug Information: 2′-Hydroxy-4-methylchalcone (D05ZDQ). xlogp: 4.3. http://dlb.idrblab.net/ttd/data/drug/details/d05zdq View Source
- [3] Molbase. 2′-Hydroxychalcone (CAS 1214-47-7). LogP 3.2883. https://qiye.molbase.cn/ View Source
